molecular formula C9H9ClO2 B14009446 3-Chloro-2-phenylpropanoic acid CAS No. 5441-69-0

3-Chloro-2-phenylpropanoic acid

Cat. No.: B14009446
CAS No.: 5441-69-0
M. Wt: 184.62 g/mol
InChI Key: PLXTXTKDRVJGNJ-UHFFFAOYSA-N
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Description

3-Chloro-2-phenylpropanoic acid: is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of phenylpropanoic acid, where a chlorine atom is substituted at the third position of the propanoic acid chain. This compound is known for its applications in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-phenylpropanoic acid can be synthesized through several methods. One common method involves the chlorination of 2-phenylpropanoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted phenylpropanoic acids.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry: 3-Chloro-2-phenylpropanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also investigated for its potential therapeutic properties and as a precursor for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also employed in the synthesis of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of 3-chloro-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-phenylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

CAS No.

5441-69-0

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-2-phenylpropanoic acid

InChI

InChI=1S/C9H9ClO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)

InChI Key

PLXTXTKDRVJGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCl)C(=O)O

Origin of Product

United States

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